molecular formula C21H20O5 B2823487 (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate CAS No. 622824-50-4

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Cat. No.: B2823487
CAS No.: 622824-50-4
M. Wt: 352.386
InChI Key: HPAOHSGDZIUBDM-WQRHYEAKSA-N
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Description

“(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate” is a benzofuran-derived compound featuring a pivalate (2,2-dimethylpropanoyl) ester group at the 6-position and a (Z)-configured 3-methoxybenzylidene substituent at the 2-position of the benzofuran core. This structure combines a conjugated dihydrobenzofuranone system with a bulky pivaloyl group, which enhances metabolic stability and modulates solubility .

For example, compound 6 in was synthesized with 83% yield using pivaloyl chloride, triethylamine, and DMAP in dichloromethane .

Applications: Benzofuran derivatives are widely studied for their biological activities, including antitubulin and anticancer properties . The pivalate group in such compounds often improves pharmacokinetic profiles by reducing hydrolysis compared to smaller esters like acetate .

Properties

IUPAC Name

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)20(23)25-15-8-9-16-17(12-15)26-18(19(16)22)11-13-6-5-7-14(10-13)24-4/h5-12H,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAOHSGDZIUBDM-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical formula of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is C20H22O4C_{20}H_{22}O_4 with a molecular weight of approximately 342.39 g/mol. The structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Research indicates that compounds similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have exhibited significant antioxidant properties. These properties are attributed to the presence of phenolic groups that can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives of benzofuran showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Compounds containing the benzofuran structure have been linked to anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This suggests that this compound may similarly modulate inflammatory pathways.

Anticancer Potential

The anticancer potential of benzofuran derivatives has been widely studied. For example, certain analogs have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in this context remains to be fully elucidated but is a promising area for future research.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Benzofuran AAntioxidantScavenging free radicals
Benzofuran BAnti-inflammatoryInhibition of COX and LOX
Benzofuran CAnticancerInduction of apoptosis via caspase activation

Study 1: Antioxidant Efficacy

In a controlled study, researchers evaluated the antioxidant capacity of various benzofuran derivatives, including those structurally similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting the potential protective effects against oxidative damage .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of benzofuran derivatives. Compounds were tested in vitro for their ability to inhibit TNF-alpha induced inflammation in human cell lines. Results showed a marked decrease in inflammatory markers following treatment with these compounds, suggesting a viable therapeutic approach for inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives possess activity against resistant bacterial strains. The mechanism of action typically involves the disruption of bacterial cell membranes or inhibition of essential enzymes.

CompoundActivityReference
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuranAntibacterial
Related benzofuran derivativesAntifungal

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its potential to scavenge free radicals and inhibit oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.

CompoundIC50 Value (µg/mL)Reference
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran14.38 ± 0.09
Ascorbic Acid (Standard)4.57

Anticancer Activity

Benzofuran derivatives have shown promise in anticancer research. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Study FocusCell LineEffect ObservedReference
Anticancer activity of benzofuran derivativesHeLa (cervical cancer)Significant cytotoxicity observed
Structure-activity relationship analysisVarious cancer cell linesEnhanced potency with specific substitutions

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various benzofuran derivatives, including (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antioxidant Mechanism

In vitro assays were performed to evaluate the antioxidant activity of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, suggesting its utility in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀) References
(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate ~428.4* 3-Methoxybenzylidene, pivalate Not reported
(Z)-2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (7a) ~525.5* Pyrazole-methylene, diethylcarbamate Anticancer (specific IC₅₀ not reported)
2-(3,5-Bis(benzyloxy)phenyl)benzofuran-6-yl pivalate (6) 506.6 3,5-Bis(benzyloxy)phenyl, pivalate Not reported
(Z)-2-((Pyridin-4-ylmethylene)-6-((2,6-dichlorobenzyl)oxy)benzofuran-3(2H)-one (5b) ~443.3* Pyridinylmethylene, 2,6-dichlorobenzyloxy PC-3 prostate cancer: <100 nM

*Calculated based on molecular formulae.

Key Differences and Research Findings

(a) Substituent Effects on Bioactivity

  • Pivalate vs. Diethylcarbamate : The pivalate group in the target compound and compound 6 () enhances lipophilicity and metabolic stability compared to the diethylcarbamate group in 7a (). However, diethylcarbamate may improve water solubility due to its polar carbamate moiety .
  • Methoxybenzylidene vs. Pyridinylmethylene: Aurone 5b () substitutes the 3-methoxybenzylidene group with a pyridinylmethylene moiety, achieving nanomolar potency against PC-3 prostate cancer cells. This suggests that nitrogen-containing heterocycles enhance tubulin-binding affinity .

(b) Anticancer Activity

  • Compound 5b () demonstrates IC₅₀ values below 100 nM in PC-3 cell proliferation assays, attributed to its ability to disrupt tubulin dynamics by targeting the colchicine-binding site.
  • Aurones with pyrazole substituents (e.g., 7a ) show moderate anticancer activity, but their mechanisms are less well-defined compared to tubulin-targeting derivatives .

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